

An In-depth Technical Guide to Ethyl 6-chloro-4-(methylamino)nicotinate

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Compound of Interest

Compound Name: Ethyl 6-chloro-4-(methylamino)nicotinate

Cat. No.: B1321013

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CAS Number: 449811-28-3

This technical guide provides a comprehensive overview of **Ethyl 6-chloro-4-(methylamino)nicotinate**, a key intermediate in the synthesis of advanced pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Properties

Ethyl 6-chloro-4-(methylamino)nicotinate is a substituted pyridine derivative. Its chemical structure and key properties are summarized below.

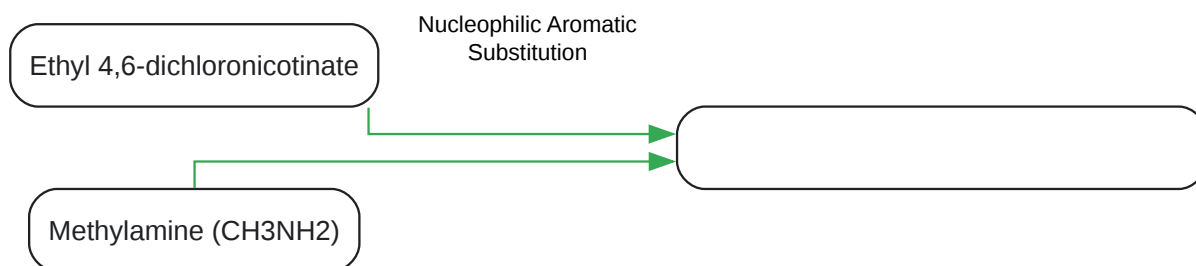
Property	Value	Reference
CAS Number	449811-28-3	[1][2]
Molecular Formula	C ₉ H ₁₁ ClN ₂ O ₂	
Molecular Weight	214.65 g/mol	[1]
IUPAC Name	Ethyl 6-chloro-4-(methylamino)pyridine-3-carboxylate	
Synonyms	2-Chloro-5-(ethoxycarbonyl)-4-(methylamino)pyridine	[2]
Melting Point	72-74 °C	
Appearance	Solid	

Synthesis

The primary synthetic route to **Ethyl 6-chloro-4-(methylamino)nicotinate** involves the nucleophilic aromatic substitution of a dichloro-substituted precursor.

General Synthesis Pathway

The synthesis typically starts from ethyl 4,6-dichloronicotinate and proceeds via a selective reaction with methylamine.[1] This reaction is a classic example of nucleophilic aromatic substitution, where the electron-deficient nature of the dichlorinated pyridine ring makes it susceptible to attack by nucleophiles. The presence of electron-withdrawing groups, such as the chlorine atoms and the ester group, activates the ring for this type of substitution.



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General synthesis pathway for **Ethyl 6-chloro-4-(methylamino)nicotinate**.

Detailed Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of **Ethyl 6-chloro-4-(methylamino)nicotinate** is not readily available in the public domain, the following is a representative procedure adapted from the synthesis of similar substituted nicotinic acid esters.

Materials:

- Ethyl 4,6-dichloronicotinate
- Methylamine (e.g., 40% in water or as a solution in a suitable solvent)
- Anhydrous solvent (e.g., ethanol, isopropanol, or acetonitrile)
- Base (e.g., triethylamine or potassium carbonate, if necessary)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4,6-dichloronicotinate in the chosen anhydrous solvent.
- **Addition of Methylamine:** To the stirred solution, add a stoichiometric excess of methylamine. The reaction is typically carried out at room temperature or with gentle heating.
- **Reaction Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.
- **Purification:** The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure **Ethyl 6-chloro-4-(methylamino)nicotinate**.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of the synthesized compound.

¹ H NMR (Predicted)				
Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference
~8.3	s	1H	H-2 (Pyridine ring)	[1]
~6.5	s	1H	H-5 (Pyridine ring)	[1]
~4.3	q	2H	-OCH ₂ CH ₃	[1]
~3.0	d	3H	-NHCH ₃	[1]
~1.3	t	3H	-OCH ₂ CH ₃	[1]
~5.0-6.0	br s	1H	-NH	[1]

¹³ C NMR (Predicted)	
Description	Reference
The spectrum is expected to show distinct peaks for the carbonyl carbon of the ester, the carbons of the pyridine ring, the ethyl group carbons, and the methylamino carbon. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing chlorine atom and the electron-donating methylamino group.	[1]

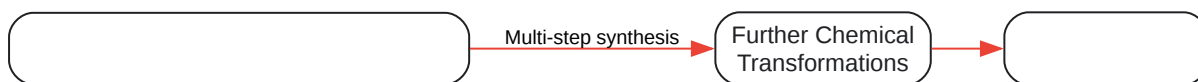
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Role in Drug Development

Ethyl 6-chloro-4-(methylamino)nicotinate serves as a critical building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Its strategic importance lies in the specific arrangement of its functional groups, which allows for selective and sequential chemical transformations.

Intermediate in Kinase Inhibitor Synthesis

This compound is a key intermediate in the multi-step synthesis of certain kinase inhibitors, which are a class of targeted cancer therapies.[1] Notably, it is a starting material for the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors.[1]

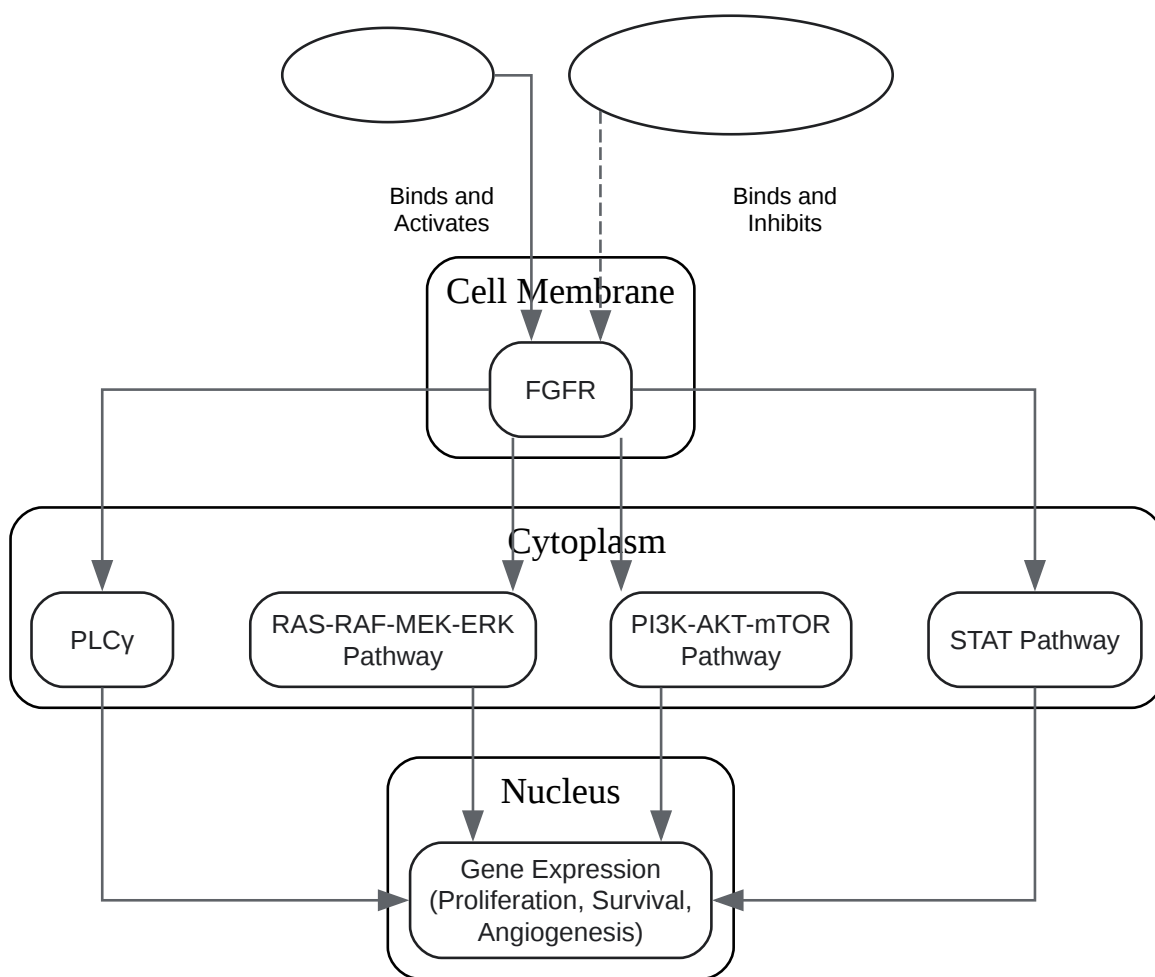


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Role as a key intermediate in the synthesis of FGFR inhibitors.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

Aberrant signaling of the FGF/FGFR pathway is a known oncogenic driver in many solid tumors.[3] FGFRs are a family of receptor tyrosine kinases that, when dysregulated, can be involved in tumor cell differentiation, proliferation, survival, and angiogenesis.[4] Inhibitors of the FGFR pathway are therefore of significant interest in oncology. The irreversible covalent FGFR inhibitor, PRN1371, for which derivatives of **Ethyl 6-chloro-4-(methylamino)nicotinate** are precursors, has shown high selectivity and potency against FGFR1-4.[3]



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Simplified overview of the FGFR signaling pathway and the point of intervention for FGFR inhibitors.

Biological Activity

The biological activity of **Ethyl 6-chloro-4-(methlamino)nicotinate** and its derivatives is attributed to their interaction with various molecular targets, including enzymes and receptors. [1] A key mechanism of action is believed to be the binding to nicotinic acid receptors, which modulates their activity and influences a variety of cellular pathways.[1] This interaction can lead to significant changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.[1]

Conclusion

Ethyl 6-chloro-4-(methylamino)nicotinate is a valuable and versatile chemical intermediate. Its well-defined structure and reactive functional groups make it an essential component in the synthesis of a range of biologically active molecules, most notably potent and selective kinase inhibitors for cancer therapy. Further research into the derivatives of this compound holds significant promise for the development of new therapeutic agents.

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